Bifendate Impurity E
Description
Significance of Impurity Analysis in Pharmaceutical Research
The study and control of impurities are fundamental aspects of pharmaceutical research and development. An impurity is defined by the International Council for Harmonisation (ICH) as any component present in a drug substance or final drug product that is not the intended chemical entity. globalresearchonline.net The rigorous process of identifying, quantifying, and controlling these unwanted chemicals is known as impurity profiling, which is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. gmpinsiders.comlongdom.org
Pharmaceutical impurities, which can be organic, inorganic, or residual solvents, can arise from numerous sources, including raw materials, synthetic pathways, degradation, storage conditions, and formulation processes. gmpinsiders.com The presence of these impurities, even in minute quantities, can significantly affect the quality and stability of the Active Pharmaceutical Ingredient (API). jpionline.org They can alter the physical and chemical properties of a drug, potentially reducing its shelf life, decreasing its therapeutic effect, or causing incompatibility with other substances in the formulation. ganeshremedies.com Certain impurities can accelerate the degradation of the API, leading to a loss of potency and the formation of new, potentially harmful degradation products. longdom.org
To manage the risks associated with impurities, stringent regulatory frameworks have been established by global bodies. The International Council for Harmonisation (ICH) has developed key guidelines that are central to impurity control. gmpinsiders.com The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, establishing thresholds for reporting, identification, and qualification based on the maximum daily dose. jpionline.orgpremier-research.com Similarly, ICH Q3B(R2) provides guidance for impurities found in new drug products, known as degradants. gmpinsiders.compremier-research.com
For impurities that have the potential to be mutagenic (DNA reactive) and thus carcinogenic, the ICH M7 guideline provides a framework for assessment and control to limit potential risk. jpionline.orglabmanager.com This guideline is applicable throughout all stages of clinical development and utilizes the concept of a Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk. premier-research.comlabmanager.com These regulatory guidelines necessitate the use of highly sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to detect and characterize impurities accurately. chemass.si
Impact on Drug Substance Quality and Stability
Overview of Bifendate (B1666993) and its Chemical Derivatives in Academic Studies
Bifendate is a synthetic compound developed as an intermediate in the synthesis of Schisandrin C, a lignan (B3055560) found in the medicinal plant Schisandra chinensis. chemicalbook.compatsnap.com It has been investigated and used as a hepatoprotective (liver-protecting) agent. patsnap.com The chemical structure of Bifendate is characterized by a biphenyl (B1667301) backbone with two 1,3-benzodioxole (B145889) rings. ontosight.ai
In academic research, Bifendate has served as a lead compound for the development of more potent derivatives. asianpubs.org Scientific studies have focused on modifying its structure to enhance its biological activities. asianpubs.orgoup.com For example, research into a derivative designated DB-6, which incorporates a thiazolidine-2,4-dione moiety, has shown promising results in preclinical models of acute liver injury. oup.comoup.com The study of such derivatives invariably involves the detailed analysis of process-related impurities that arise during their complex synthesis. oup.comresearchgate.net
Definition and Contextualization of Bifendate Impurity E within Bifendate Research
This compound is an impurity associated with the synthesis or degradation of Bifendate. It is chemically identified as 7,7'-Dimethoxy-[4,4'-Bi-1,3-benzodioxole]-5,5'-dicarboxylic Acid Monomethyl Ester . chemicalbook.com This structure is highly similar to the parent compound, Bifendate, which is the dimethyl ester of the same dicarboxylic acid.
This impurity is a mono-ester derivative, meaning one of the two carboxylic acid groups on the biphenyl scaffold is esterified with methanol (B129727), while the other remains a free carboxylic acid. In contrast, Bifendate is a di-ester, with both carboxylic acid groups esterified. nih.gov The formation of this compound can be contextualized as either a process-related impurity or a degradation product. It could result from the incomplete diesterification of the precursor, 7,7'-dimethoxy-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid, during the final step of Bifendate synthesis. Alternatively, it can be formed through the partial hydrolysis of one of the two methyl ester groups of the final Bifendate product during manufacturing, formulation, or storage.
Table 1: Chemical Properties of Bifendate
| Property | Value |
|---|---|
| IUPAC Name | Dimethyl 7,7'-dimethoxy-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylate |
| Synonyms | DDB, Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate |
| CAS Number | 73536-69-3 |
| Chemical Formula | C₂₀H₁₈O₁₀ |
| Molecular Weight | 418.35 g/mol |
Data sourced from multiple references. nih.gov
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 7,7'-Dimethoxy-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic Acid Monomethyl Ester |
| CAS Number | 205117-47-1 |
| Chemical Formula | C₁₉H₁₆O₁₀ |
| Molecular Weight | 404.32 g/mol |
Data sourced from multiple references. chemicalbook.com
Properties
IUPAC Name |
7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O10/c1-23-10-4-8(18(20)21)12(16-14(10)26-6-28-16)13-9(19(22)25-3)5-11(24-2)15-17(13)29-7-27-15/h4-5H,6-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRXOUGWCMBBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Isolation and Structure Elucidation of Bifendate Impurity E
Strategies for Impurity Enrichment and Isolation in Research Scale
The isolation of impurities from a bulk drug substance is a critical step in pharmaceutical development to ensure the safety and efficacy of the final product. Typically, a combination of chromatographic techniques is employed to enrich and then isolate impurities for structural characterization.
Preparative High-Performance Liquid Chromatography (HPLC) for Impurity Isolation
Preparative HPLC is a cornerstone technique for purifying compounds. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of a target compound. The selection of mobile phase, stationary phase, and detection wavelength is crucial for successful separation.
While studies on related bifendate (B1666993) derivatives detail the use of preparative HPLC for their impurities, no specific methods have been published for Bifendate Impurity E. oup.comoup.comnih.gov A typical preparative HPLC method would involve the parameters listed in the table below, but these are generalized and not specific to this compound.
| Parameter | Typical Value/Condition |
| Column | C18, Dynamic Axial Compression |
| Mobile Phase | A mixture of an organic solvent (e.g., Methanol (B129727), Acetonitrile) and an aqueous solution (e.g., water with 0.1% Formic Acid) |
| Flow Rate | 100-150 mL/min |
| Detection | UV at a specific wavelength (e.g., 226 nm) |
| Sample Concentration | 50-100 mg/mL |
| This table represents typical parameters and does not reflect a validated method for this compound. |
High-Speed Counter-Current Chromatography (HSCCC) for Impurity Separation
HSCCC is a support-free liquid-liquid partition chromatography technique that is particularly useful for separating complex mixtures and avoiding the irreversible adsorption of samples onto a solid support. oup.com It relies on the partitioning of a solute between two immiscible liquid phases.
This technique has been successfully applied to the separation of impurities from a bifendate derivative, but no published research demonstrates its application for the isolation of this compound. oup.comoup.com A hypothetical HSCCC separation would involve the selection of a suitable two-phase solvent system where the impurity has an optimal partition coefficient (K).
Selective Impurity Enrichment via Stress Conditions (e.g., Photodegradation)
For impurities that are degradation products, stress testing can be a method for their enrichment. Exposing the main compound to conditions such as light (photodegradation), heat, humidity, or acid/base hydrolysis can increase the concentration of degradation impurities, facilitating their isolation. oup.com For instance, the photodegradation of some bifendate-related compounds has been noted to lead to the formation of specific isomers upon exposure to UV light or daylight. oup.com However, there is no specific information confirming that this compound is a photodegradation product or that this method is suitable for its enrichment.
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Once an impurity is isolated, a suite of spectroscopic techniques is used to determine its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR (¹H and ¹³C NMR) is the first step in structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms.
A comprehensive search of scientific databases did not yield any published ¹H or ¹³C NMR data specifically for this compound or its CAS number 205117-47-1. Therefore, a data table of its chemical shifts cannot be provided.
2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of complex molecules like bifendate impurities. oup.comresearchgate.net Following initial characterization by 1D NMR (¹H and ¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT), which provide information about the types of protons and carbons present, 2D NMR experiments are employed to establish the connectivity between atoms. oup.comresearchgate.net
Techniques such as ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within a spin system.
HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H single bonds.
HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton, including the assembly of different functional groups and substructures.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical impurities, providing vital information on molecular weight and elemental composition.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is utilized for its ability to provide high-resolution and accurate mass measurements. oup.comnih.govoup.com This accuracy is critical for determining the elemental composition of an unknown impurity. In the characterization of impurities from a bulk sample of the bifendate derivative DB-6, a Q-TOF mass spectrometer was used to measure the exact masses of the detected impurities. oup.comnih.govresearchgate.net By inputting the measured mass into an elemental composition calculator with reasonable limits (e.g., considering the possible presence of C, H, N, O, and S), the most probable molecular formula can be determined by finding the best match between the experimental and theoretical masses. oup.com
Table 1: Accurate Mass Analysis of DB-6 Impurities by ESI-Q-TOF MS
| Impurity | Measured Mass (m/z) | Theoretical Mass (m/z) | Quasi-formula | Proposed Formula |
|---|---|---|---|---|
| IMP-I | 441.0799 | 441.0822 | C₂₀H₁₈O₁₀Na⁺ | C₂₀H₁₈O₁₀ |
| IMP-II | 742.1934 | 742.1935 | C₃₈H₃₇NO₁₁SNa⁺ | C₃₈H₃₇NO₁₁S |
| IMP-III | 356.1297 | 356.1324 | C₁₈H₂₃NO₃SNa⁺ | C₁₈H₂₃NO₃S |
| IMP-IV | 1043.3306 | 1043.3282 | C₅₄H₅₆N₂O₁₄S₂Na⁺ | C₅₄H₅₄N₂O₁₄S₂ |
Data sourced from Ye et al. (2014). oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.govamericanpharmaceuticalreview.com It is the primary method for detecting, separating, and quantifying impurities in pharmaceutical substances. oup.comamericanpharmaceuticalreview.com
In the analysis of bifendate derivatives, an HPLC method was developed to separate the main component from its process-related impurities. oup.comnih.gov The liquid chromatography system effectively resolves the different compounds in the mixture based on their affinity for the stationary phase and mobile phase. Each separated compound then enters the mass spectrometer, which serves as a highly specific and sensitive detector, providing the mass-to-charge ratio (m/z) for each eluted peak. nih.gov This allows for the initial detection and tentative identification of impurities based on their retention time and molecular weight. oup.comamericanpharmaceuticalreview.com For the analysis of DB-6 and its impurities, a Waters Alliance HPLC system with a photodiode array (PDA) detector was coupled to a mass spectrometer. oup.com
Table 2: Example HPLC Parameters for Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Ultimate XB-C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% aqueous formic acid and methanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Photodiode Array (PDA) and Mass Spectrometer |
Parameters based on the method described for DB-6 impurity analysis. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an additional layer of structural information by generating fragmentation data for the separated impurities. americanpharmaceuticalreview.com After separation by LC, a specific impurity ion (the precursor ion) is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. americanpharmaceuticalreview.com
This fragmentation pattern is a structural fingerprint of the molecule. By analyzing the fragmentation of the active pharmaceutical ingredient and comparing it to the fragmentation of an unknown impurity, structural similarities and differences can be deduced. americanpharmaceuticalreview.com This is particularly useful for identifying related impurities where a part of the molecule is modified. In the study of DB-6 impurities, collision-induced dissociation experiments were performed to obtain mass spectral data, which involves the principles of MS/MS to aid in structural elucidation. oup.comoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule. researchgate.net When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. nih.gov
FT-IR analysis is valuable for confirming the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and aromatic rings, which are characteristic of bifendate and its potential impurities. researchgate.netwjrr.org For example, studies on bifendate polymorphs have used FT-IR to identify characteristic bands, such as the C=O stretching vibrations of the ester groups. researchgate.net Any significant shift in the position or intensity of these bands, or the appearance of new bands in an impurity's spectrum compared to the parent drug, can indicate a chemical modification. rjpbcs.com
Origin and Formation Pathways of Bifendate Impurity E
Bifendate (B1666993) Impurity E, identified as the (E)-isomer of certain Bifendate derivatives, arises during the manufacturing process through several distinct pathways. Its presence is a critical parameter to monitor for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Process-Related Impurities in Bifendate and its Derivatives Synthesis
The synthesis of complex molecules like Bifendate and its derivatives is a multi-step process where the potential for impurity formation is significant. unicam.it These impurities can originate from various sources, including unreacted starting materials, by-products of side reactions, or the degradation of the API itself. unicam.it
In the context of a Bifendate derivative known as DB-6, several process-related impurities have been identified and characterized. oup.comoup.com One of these, designated as IMP-II, is the geometric isomer ((E)-configuration) of the desired Z-configuration product, DB-6. oup.comoup.com This is likely the compound referred to as "Bifendate Impurity E." Another identified impurity, IMP-I, is the starting material, Bifendate, indicating an incomplete chemical transformation. oup.comoup.com
Incomplete Chemical Transformations The presence of the initial starting material, Bifendate (designated as IMP-I in studies of derivative DB-6), in the final product is a clear indication of an incomplete reaction. oup.comoup.com This can occur if the reaction time, temperature, or stoichiometry of reagents are not optimized, leading to a portion of the starting material being carried through the synthesis and purification steps. central.edu In some cases, the starting material can even be regenerated during subsequent steps if certain residues, like methanol (B129727), are present. oup.comoup.com
Side Reactions in Synthetic Steps (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a crucial step in the synthesis of many Bifendate derivatives and is a primary source of this compound. oup.comoup.comsciensage.info This reaction involves the condensation of a carbonyl group (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org
While the reaction is designed to produce a specific isomer (often the thermodynamically more stable Z-isomer), a certain amount of the other isomer (the E-isomer, or Impurity E) can form concurrently. oup.comoup.com The ratio of these isomers can be influenced by the reaction conditions. The formation of the E-isomer is a known side reaction in Knoevenagel condensations. oup.comoup.com
Another impurity, identified as IMP-III in the synthesis of derivative DB-6, can also form during the Knoevenagel condensation if a starting material from a preceding step, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, is not completely removed. oup.comoup.com
Presence of Unreacted Starting Materials or Intermediates
Unreacted starting materials and intermediates are a common source of impurities in pharmaceutical manufacturing. unicam.itsyrris.jp As mentioned, IMP-I (Bifendate) is an unreacted starting material. oup.comoup.com Similarly, IMP-III arises from an unreacted intermediate from a prior step. oup.comoup.com The persistence of these materials in the final product is often due to challenges in their removal during workup and purification, especially if they share similar physicochemical properties with the desired product. researchgate.net
Role of Reagents and Catalysts in Impurity Formation
The reagents and catalysts used in synthesis play a pivotal role in the reaction's outcome, including the impurity profile. oatext.com In the Knoevenagel condensation, the catalyst is typically a weak base, such as an amine, which is chosen to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde or ketone. wikipedia.org
The choice and concentration of the catalyst can affect the selectivity and rate of the reaction, potentially influencing the ratio of Z and E isomers formed. sciensage.info In the synthesis of Bifendate derivative DB-6, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 4-dimethylaminopryidine (DMAP) are used. oup.com While essential for promoting the desired reaction, they can also contribute to the formation of by-products if not used under strictly controlled conditions. oaepublish.com For instance, the presence of residual water can lead to the hydrolysis of an anhydride (B1165640) intermediate, forming another impurity (IMP-IV). oup.comoup.com
Degradation Products and Their Formation Mechanisms
Impurities can also arise from the degradation of the active substance after it has been synthesized. This degradation can be triggered by exposure to light, heat, or humidity. vulcanchem.compmarketresearch.com
Photodegradation Pathways of Bifendate and its Derivatives
Bifendate and its derivatives can be susceptible to photodegradation. oup.comoup.comvulcanchem.com Exposure of a solution of the Bifendate derivative DB-6 (the Z-isomer) to a UV lamp or even daylight can cause partial isomerization to the E-configuration, which is this compound (IMP-II). oup.comoup.com This indicates that light provides the energy needed to overcome the rotational barrier of the exocyclic double bond, leading to the formation of the less stable E-isomer. oup.comoup.com This photochemical process is a significant degradation pathway that necessitates protecting the compound from light during storage and handling. vulcanchem.comresearchgate.net
Data Tables
Table 1: Identified Process-Related Impurities in the Synthesis of a Bifendate Derivative (DB-6)
| Impurity ID | Chemical Identity | Origin |
| IMP-I | Bifendate | Unreacted starting material / Incomplete transformation oup.comoup.com |
| IMP-II | (E)-isomer of DB-6 | Side reaction in Knoevenagel condensation; Photodegradation of DB-6 oup.comoup.com |
| IMP-III | (Z)-5-(3,5-di-tert-butyl-2-hydroxybenzylidene) thiazolidine-2,4-dione | Formed during Knoevenagel condensation from an unremoved starting material oup.comoup.com |
| IMP-IV | bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7'-dimethoxy-[4,4'-bibenzo[d] oup.comCurrent time information in Bangalore, IN.dioxole]-5,5'-dicarboxylate | Formed from the opening of an anhydride intermediate by water oup.comoup.com |
Table 2: Summary of Formation Pathways for this compound (IMP-II)
| Formation Pathway | Description | Key Factors |
| Process-Related | Formation as a geometric isomer during the Knoevenagel condensation step of synthesis. oup.comoup.com | Reaction kinetics, catalyst choice, temperature. sciensage.infowikipedia.org |
| Degradation | Isomerization of the desired Z-isomer to the E-isomer upon exposure to UV or daylight. oup.comoup.com | Presence of light (UV/daylight), solvent (e.g., acetone, ethyl acetate). oup.comoup.com |
Other Stress-Induced Degradation (e.g., Thermal Degradation, Hydrolysis, Oxidation)
Forced degradation studies are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability. These studies expose the drug to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.
Thermal Degradation: Bifendate has been noted to be sensitive to elevated temperatures. Stability studies indicate that it degrades under prolonged exposure to high temperatures, which necessitates storage in controlled environments. vulcanchem.com The process of hot-melt extrusion, a manufacturing technique that involves processing at elevated temperatures, has been identified as a potential cause of thermal degradation for Bifendate. sci-hub.st While specific degradation products from thermal stress are not extensively detailed in available literature, the process generally involves the breakdown of the molecular structure.
Hydrolysis: The chemical structure of Bifendate, which includes two ester functional groups, makes it susceptible to hydrolysis. Under aqueous conditions, particularly with shifts in pH, these ester groups can be cleaved. Research on the metabolism of Bifendate indicates that it undergoes hepatic esterase-mediated hydrolysis to form monocarboxylic acid derivatives. vulcanchem.com This metabolic pathway suggests a likely route for hydrolytic degradation outside of a biological system.
Oxidation: While Bifendate itself has antioxidant properties, it can be susceptible to oxidative degradation under certain conditions. vulcanchem.com The specific products of forced oxidative degradation of Bifendate are not extensively documented in the available research. However, for many organic molecules, oxidation can lead to the introduction of hydroxyl groups, ketones, or the cleavage of aromatic rings.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Thermal | Cleavage of covalent bonds due to high energy | Not specifically identified in literature |
| Hydrolysis | Cleavage of ester linkages | Monocarboxylic acid derivatives |
| Oxidation | Reaction with oxidizing agents | Not specifically identified in literature |
Influence of Residual Solvents on Impurity Formation
Residual solvents are organic volatile chemicals used in the synthesis of APIs that are not completely removed by manufacturing processes. ich.orgthermofisher.com The choice of solvent can be critical to the yield and characteristics of the final product, but residual amounts can also impact purity and stability. ich.org
In the context of Bifendate and its derivatives, residual solvents can play a role in impurity formation. For example, in the synthesis of a Bifendate derivative known as DB-6, it has been proposed that the presence of residual methanol from a previous synthetic step could lead to the re-formation of Bifendate as an impurity (designated as IMP-I in the study) during a subsequent coupling reaction. ehpm.org This highlights how a solvent, even if not directly a reactant in a particular step, can influence the impurity profile of the final product.
The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceuticals, classifying them based on their toxicity. ich.org The control of these solvents is crucial to ensure the quality and safety of the API.
| Residual Solvent | Potential Influence on Impurity Formation | Example |
| Methanol | Can participate in side reactions | Re-formation of Bifendate (IMP-I) in the synthesis of derivative DB-6 |
| Various Organic Solvents | Can contain their own impurities that react with the API or intermediates | Formation of unforeseen synthesis-related impurities |
Formation Mechanisms of Specific Impurities (e.g., IMP-I, IMP-II, IMP-III, IMP-IV in DB-6 related research)
A detailed study of the process-related impurities in an investigational Bifendate derivative, DB-6, provides valuable insight into the types of impurities that can arise during the synthesis of such molecules. ehpm.org Four major impurities were identified and designated as IMP-I, IMP-II, IMP-III, and IMP-IV.
IMP-I was identified as Bifendate itself. Its presence was attributed to the incomplete transformation of the starting material (Bifendate) during the synthesis of DB-6. As mentioned previously, it could also be re-formed if residual methanol was present. ehpm.org This underscores that the starting material can be a significant process-related impurity.
IMP-II was identified as a geometric isomer of the main product. Its formation is thought to occur during the Knoevenagel condensation step of the synthesis. While the thermodynamically more stable Z-configuration is the desired product (DB-6), trace amounts of the E-configuration (IMP-II) can also be formed. ehpm.org
IMP-III and IMP-IV were other process-related impurities formed through different reaction pathways during the synthesis. The specific mechanisms for their formation are complex and relate to side reactions of the starting materials and intermediates. ehpm.org
These findings from the analysis of a Bifendate derivative illustrate the common sources of impurities in the synthesis of complex organic molecules: unreacted starting materials, by-products from the main reaction, and products of side reactions.
| Impurity (in DB-6 research) | Identity | Plausible Formation Mechanism |
| IMP-I | Bifendate | Incomplete reaction of starting material; Re-formation due to residual methanol. ehpm.org |
| IMP-II | E-isomer of DB-6 | Formation as a minor product during Knoevenagel condensation. ehpm.org |
| IMP-III | (Z)-5-(3,5-di-tert-butyl-2-hydroxybenzylidene) thiazolidine-2,4-dione | Side reaction product from synthetic intermediates. ehpm.org |
| IMP-IV | bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7′-dimethoxy-[4,4′-bibenzo[d] vulcanchem.comglobalresearchonline.netdioxole]-5,5′-dicarboxylate | Dimerization or further reaction of intermediates. ehpm.org |
Analytical Method Development and Validation for Bifendate Impurity E Quantification
Development of High-Performance Liquid Chromatography (HPLC) Methods for Bifendate (B1666993) Impurity E
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in pharmaceutical products. oup.com The development of a robust HPLC method is paramount for accurately determining the levels of Bifendate Impurity E.
The optimization of chromatographic parameters is a systematic process to achieve the desired separation with good resolution, peak shape, and sensitivity. lcms.cz For the analysis of bifendate and its related compounds, several parameters are considered.
A common approach involves using a reversed-phase stationary phase, such as a C18 column. researchgate.netnih.gov The mobile phase composition is a critical factor influencing the retention and separation of analytes. A typical mobile phase for bifendate analysis consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution, which may contain buffers or acids to control the pH and improve peak shape. oup.comresearchgate.netnih.gov
The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of around 1.0 ml/min is often employed for standard analytical columns. researchgate.netnih.gov Column temperature is another parameter that can be adjusted to optimize separation, with a typical temperature of 30°C being utilized. nih.gov The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. For bifendate, a detection wavelength of 278 nm has been reported. nih.gov
Below is an interactive data table summarizing typical HPLC parameters for the analysis of bifendate-related compounds.
| Parameter | Optimized Value |
| Stationary Phase | microBondapak C18 |
| Mobile Phase | Methanol:Water (65:35, v/v) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
This table presents a set of optimized parameters based on published methods for bifendate analysis and serves as a representative example. researchgate.netnih.gov
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active ingredient and its degradation products in the presence of each other. edqm.eu The development of such a method is a regulatory requirement to ensure that the analytical procedure can detect any changes in the quality of the drug substance over time.
For this compound, a stability-indicating HPLC method would be developed by subjecting a sample containing bifendate and its impurity to various stress conditions, such as heat, humidity, acid and base hydrolysis, and oxidation. The stressed samples are then analyzed by the developed HPLC method to ensure that the impurity peak is well-resolved from the main component and any degradation products that may be formed. This demonstrates the specificity of the method for the impurity.
Chromatographic Parameters Optimization (e.g., mobile phase, stationary phase, flow rate, column temperature, detection wavelength)
Validation of Analytical Methods for this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. edqm.eu The validation of the HPLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. biomedgrid.com For this compound, this would be demonstrated by showing that the peak for the impurity is well-separated from the peak of the main compound and other potential impurities or degradation products. This is typically assessed by analyzing a mixture of the impurity standard and the main compound, as well as stressed samples.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. biomedgrid.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, the range typically covers from the reporting threshold to 120% of the specification limit.
The linearity of the method for this compound would be determined by analyzing a series of solutions of the impurity at different concentrations. A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.999 is generally considered acceptable. biomedgrid.com
Below is a hypothetical data table for the linearity of this compound.
| Concentration (µg/ml) | Peak Area |
| 0.35 | 5250 |
| 0.70 | 10500 |
| 1.50 | 22500 |
| 2.25 | 33750 |
| 3.00 | 45000 |
This table is a representative example of linearity data.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biomedgrid.com
For this compound, the LOD and LOQ would be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. For an impurity like this compound, a typical LOQ might be around 0.35 µg/ml. biomedgrid.com
Accuracy and Precision
In pharmaceutical analysis, the validation of an analytical method is essential to ensure its suitability for its intended purpose. demarcheiso17025.com Accuracy and precision are two of the most critical validation parameters that demonstrate the reliability of a quantitative method.
Accuracy The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. researchgate.net It is a measure of the systematic error of the method. For impurity quantification, accuracy is typically evaluated by performing recovery studies. This involves spiking a sample of the drug substance or product with known amounts of the impurity standard (this compound) at different concentration levels. The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated. According to International Council for Harmonisation (ICH) guidelines, accuracy studies for an impurity should be performed on at least three concentration levels, with a minimum of three replicates for each level. nih.gov
Precision Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. demarcheiso17025.com It reflects the random error of the method and is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay Precision): This evaluates the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine measurements covering the specified range (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration.
Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or using different equipment. researchgate.net It demonstrates the reliability of the method when subjected to typical variations that may occur during routine use.
The acceptance criteria for accuracy and precision depend on the concentration of the impurity being measured. For trace impurities, a wider range of recovery and a higher RSD may be acceptable.
Table 1: Illustrative Accuracy and Precision Data for this compound Quantification
| Parameter | Level | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Accuracy | LOQ | 0.10 | 0.098 | 98.0 | - |
| 100% | 1.00 | 1.01 | 101.0 | - | |
| 150% | 1.50 | 1.48 | 98.7 | - | |
| Precision | |||||
| Repeatability | 100% | 1.00 | 1.02 | - | 0.85 |
| Intermediate | 100% | 1.00 | 1.03 | - | 1.25 |
This table contains illustrative data.
Robustness and Ruggedness
Robustness Robustness is an evaluation of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. For a liquid chromatography method intended for this compound, robustness would be tested by slightly altering parameters such as:
pH of the mobile phase
Percentage of organic solvent in the mobile phase
Column temperature
Flow rate
Wavelength of detection
The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution between this compound and the main compound) is then evaluated. researchgate.net This is often performed using a design of experiments (DoE) approach to efficiently study the effects of multiple factors simultaneously. researchgate.net
Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. While not an official ICH validation parameter, it is often considered a measure of the reproducibility of the method when transferred between labs. demarcheiso17025.com
Table 2: Illustrative Robustness Study for this compound Analysis
| Parameter Varied | Variation | Retention Time of Impurity E (min) | Resolution (API/Impurity E) |
| Nominal Condition | - | 5.42 | 3.1 |
| Flow Rate (mL/min) | 0.9 | 6.01 | 3.3 |
| 1.1 | 4.93 | 2.9 | |
| Mobile Phase pH | 2.8 | 5.38 | 3.0 |
| 3.2 | 5.45 | 3.1 | |
| Column Temperature (°C) | 38 | 5.31 | 3.0 |
| 42 | 5.50 | 3.2 |
This table contains illustrative data. API refers to the Active Pharmaceutical Ingredient, Bifendate.
Application of Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis
The evaluation of impurities in pharmaceutical raw materials is a critical part of the drug development and manufacturing process. waters.com Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for impurity profiling. nih.gov
UPLC technology utilizes columns packed with sub-2 µm particles. Operating at higher pressures, these systems yield significant improvements in three key areas: resolution, speed, and sensitivity. waters.com
Higher Resolution: The increased efficiency of UPLC columns allows for superior separation of closely eluting peaks. This is critical for impurity analysis, where an impurity peak like this compound may have a retention time very close to the main API peak or other impurities. waters.com
Faster Analysis Times: UPLC can drastically reduce run times, often from 30-60 minutes for a typical HPLC impurity method to under 10 minutes, without sacrificing separation quality. This significantly increases sample throughput, which is beneficial for process monitoring and product release testing. waters.com
Increased Sensitivity: The sharper, narrower peaks generated by UPLC lead to greater peak heights and a better signal-to-noise ratio. This enhances the ability to detect and accurately quantify trace-level impurities like this compound, which may be present at levels below 0.1%. waters.com
Given these advantages, a UPLC-based method would be the preferred approach for the routine quantification of this compound, ensuring high-resolution separation and high-throughput analysis.
Integration of Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
While UPLC with UV detection is excellent for quantifying known impurities, hyphenated techniques are indispensable for the definitive identification and characterization of impurities. biomedres.usamericanpharmaceuticalreview.com These methods couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of non-volatile and thermally unstable compounds, which covers the majority of pharmaceutical impurities. biomedres.us In the context of this compound, LC-MS would be used to:
Confirm Identity: By providing the accurate mass of the impurity, high-resolution mass spectrometry (HRMS) can determine its elemental composition. americanpharmaceuticalreview.com This data is crucial for confirming that a detected peak is indeed this compound.
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments involve fragmenting the impurity's molecular ion to create a specific fragmentation pattern. americanpharmaceuticalreview.com This pattern serves as a structural fingerprint that can be used to elucidate the structure of unknown impurities or confirm the structure of known ones by comparing it to a reference standard.
High Sensitivity: LC-MS offers extremely high sensitivity, allowing for the detection and quantification of impurities at parts-per-million (ppm) levels, which is often necessary for potentially genotoxic impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for the analysis of volatile or semi-volatile impurities. If this compound were a volatile compound, such as a residual solvent or a specific degradation product, GC-MS would be the method of choice for its identification and quantification. americanpharmaceuticalreview.com
The integration of these hyphenated techniques provides a comprehensive analytical strategy. nih.gov UPLC-UV can be used for routine quality control to quantify this compound, while LC-MS serves as the definitive tool for identity confirmation and for investigating any new, unknown impurities that may arise during stability studies or from changes in the manufacturing process. americanpharmaceuticalreview.com
Impurity Profiling and Control Strategies for Bifendate and Its Derivatives
Methodologies for Comprehensive Impurity Profiling
A thorough understanding of the impurity profile of a drug substance is a regulatory expectation and a key component of quality control. This involves not only identifying and quantifying known impurities but also detecting and characterizing any new or unknown impurities that may arise during synthesis or storage.
The identification of impurities in Bifendate (B1666993) and its derivatives often employs a combination of advanced analytical techniques. A key approach involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with a time-of-flight (TOF) detector, to accurately determine the mass of the impurities. axios-research.comoup.comnih.gov
In a study on a derivative of Bifendate, known as DB-6, four major process-related impurities were identified. nih.govresearchgate.net One of these impurities, designated IMP-I, was identified as Bifendate itself, which was a starting material in the synthesis of DB-6. oup.com This highlights the importance of monitoring starting materials and potential unreacted intermediates in the final API. The other impurities were identified through a combination of their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer, as well as by comparing their retention times in the HPLC with those of synthesized reference compounds. nih.gov
The structures of these unknown impurities are often elucidated using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comresearchgate.net One-dimensional (1H and 13C NMR) and two-dimensional NMR techniques help in piecing together the exact chemical structure of the isolated impurity. oup.com
While specific studies detailing the identification of Bifendate Impurity E are not widely published, its chemical information is available from various chemical suppliers.
Table 1: Chemical Information for Bifendate and its known Impurity E
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Bifendate | 73536-69-3 | C₂₀H₁₈O₁₀ | 418.36 |
Data sourced from various chemical suppliers. axios-research.comaozeal.combiosotop.com
Once impurities have been identified, it is crucial to quantify their levels in the API to ensure they are below the established safety thresholds. HPLC is the primary method used for the quantitative analysis of impurities in Bifendate and its derivatives. oup.com
A well-developed and validated HPLC method can separate the main component (the API) from its various impurities, allowing for the accurate measurement of the concentration of each impurity. The method's performance is assessed for linearity, accuracy, precision, and sensitivity to ensure reliable results. For instance, in the analysis of DB-6, an HPLC method was developed that could detect impurities at levels required by the International Council for Harmonisation (ICH) guidelines. researchgate.net The quantification is typically performed using an external standard of the known impurity or by area normalization, assuming a similar response factor for all compounds if a reference standard is not available.
Identification of Known and Unknown Impurities
Strategies for Impurity Control in Pharmaceutical Development
Controlling impurities in pharmaceuticals is a multi-faceted approach that begins early in the development process and continues through to commercial manufacturing. veeprho.com
A key strategy for controlling impurities is to optimize the manufacturing process to minimize their formation. pharmatimesofficial.com This can involve several approaches:
Controlling Starting Materials: Ensuring the purity of starting materials and reagents is a fundamental step, as impurities in these materials can be carried through the synthesis and contaminate the final product. veeprho.com
Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, reaction time, and the order of reagent addition can significantly influence the formation of by-products.
Purification Techniques: Implementing effective purification steps, such as crystallization, chromatography, or distillation, is crucial for removing impurities from the final API. pharmaknowledgeforum.com The choice of solvent and crystallization conditions can be optimized to selectively precipitate the desired compound while leaving impurities in the solution.
Consistency in the impurity profile from batch to batch is a critical quality attribute of any API. Therefore, it is essential to characterize the impurity profiles of multiple batches of Bifendate and its derivatives manufactured during the development and validation stages. This involves:
Comparative Analysis: Using a validated analytical method, such as HPLC, to compare the chromatograms of different batches. This helps in identifying any new or unexpected impurities and in monitoring the levels of known impurities.
Data Trending: Tracking the levels of specific impurities over time and across different batches can help in understanding the process variability and in identifying any potential issues with the manufacturing process.
A study on a Bifendate derivative, DB-6, involved the analysis of multiple batches to identify and quantify four process-related impurities, demonstrating the practical application of this principle. researchgate.netoup.com This type of multi-batch analysis provides assurance that the manufacturing process is well-controlled and consistently produces an API with the desired purity profile.
Process Optimization for Impurity Minimization
Role of Reference Standards in Impurity Profiling Research
Reference standards are highly characterized materials of known purity that serve as a benchmark for analytical testing. They play a crucial role in impurity profiling for several reasons:
Identification: A reference standard of a specific impurity allows for its unambiguous identification in an HPLC chromatogram by comparing retention times.
Quantification: For accurate quantification, a reference standard of the impurity is used to create a calibration curve, against which the amount of the impurity in a sample can be precisely measured.
Method Validation: Reference standards are essential for validating analytical methods, as they are used to assess parameters like accuracy, precision, and specificity.
While extensive research on a certified reference standard for this compound is not publicly available, its availability from chemical suppliers suggests that it can be procured for use as a reference material in analytical studies. axios-research.comaozeal.combiosotop.com The availability of such standards is fundamental for the accurate monitoring and control of impurities in Bifendate.
Research Gaps and Future Perspectives on Bifendate Impurity E
Unidentified Impurities and Advanced Elucidation Challenges
The synthesis of complex molecules like Bifendate (B1666993) can lead to the formation of numerous process-related impurities and degradation products. While many of these are identified and controlled, some remain unidentified. The challenges in the structural elucidation of these unknown impurities are multifaceted. Often, these impurities are present in very low concentrations, making their isolation for spectroscopic analysis a significant hurdle.
In a study on a closely related Bifendate derivative, DB-6, four major impurities were detected using high-performance liquid chromatography (HPLC). oup.comresearchgate.net These were designated as IMP-I, IMP-II, IMP-III, and IMP-IV. oup.comresearchgate.net While these were eventually identified, the process highlights the typical challenges. The isolation of these impurities required sophisticated techniques like preparative HPLC and high-speed counter-current chromatography (HSCCC). oup.comresearchgate.net The structural confirmation then necessitated a suite of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comresearchgate.net For a hypothetical "Bifendate Impurity E," similar challenges in isolation and the need for advanced analytical techniques for structural determination can be anticipated.
A significant research gap exists in the comprehensive profiling of all potential impurities of Bifendate that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. medcraveonline.comnih.gov Forced degradation studies are crucial for identifying potential degradation products that may not be present in significant amounts in the final drug substance but could form during storage. medcraveonline.comnih.gov
Emerging Analytical Technologies for Impurity Detection and Characterization
To address the challenges of detecting and characterizing trace-level impurities like this compound, the pharmaceutical industry is continuously adopting more sensitive and specific analytical technologies. While traditional methods like HPLC with UV detection are still widely used for routine analysis, they may lack the sensitivity and specificity required for complex impurity profiles. chemass.si
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, have become indispensable. whioce.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), allow for the accurate mass determination of impurities, which is a critical first step in their identification. oup.comresearchgate.net In the analysis of the Bifendate derivative DB-6, Q-TOF mass spectrometry was instrumental in determining the molecular formulae of the unknown impurities. oup.comresearchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to conventional HPLC, enabling the separation of closely related impurities. whioce.com Two-dimensional liquid chromatography (2D-LC) provides even greater separation power for highly complex samples. For definitive structural elucidation, the coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful, albeit technically demanding, approach. researchgate.net
The following table summarizes some of the key analytical technologies and their applications in impurity analysis:
| Analytical Technique | Application in Impurity Analysis | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of known and unknown impurities. oup.comoup.com | Robust, versatile, and widely available. chemass.si |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation of complex impurity mixtures. whioce.com | Faster analysis, improved resolution and sensitivity. whioce.com |
| Mass Spectrometry (MS) | Identification of impurities based on mass-to-charge ratio. | High sensitivity and specificity. |
| Quadrupole Time-of-Flight (Q-TOF) MS | Accurate mass determination for elemental composition analysis. oup.comresearchgate.net | Provides high-resolution mass data crucial for identifying unknowns. oup.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities. oup.comresearchgate.net | Provides detailed structural information. researchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Preparative isolation of impurities from complex mixtures. oup.comoup.com | Allows for the separation of compounds without a solid support, minimizing sample degradation. oup.comoup.com |
Predictive Modeling of Impurity Formation Pathways
A forward-looking approach to impurity control involves predicting the formation of impurities based on the chemical structure of the drug substance and the reaction conditions. Computational tools and models are emerging as valuable assets in this area. By understanding the potential degradation pathways, synthetic routes can be optimized to minimize the formation of undesirable impurities like this compound.
For compounds with a biphenyl (B1667301) structure, similar to Bifendate, computational frameworks have been developed to predict biodegradation pathways. nih.govnih.gov These models can be adapted to predict the formation of degradation products under various stress conditions. For instance, quantitative structure–property relationship (QSPR) models have been used to predict the photodegradation half-lives of polychlorinated biphenyls, which could be analogous to predicting the photolytic stability of Bifendate and the formation of related impurities. rsc.orgrsc.org
Artificial intelligence and machine learning algorithms are also being employed to analyze large datasets from chemical reactions to predict impurity profiles with high accuracy. These in silico tools can simulate reaction conditions and identify potential side reactions that could lead to the formation of impurities. whioce.com This predictive capability allows for a more proactive approach to impurity control, moving from a reactive testing paradigm to a "Quality by Design" (QbD) approach where quality is built into the manufacturing process from the outset.
Standardization and Harmonization of Impurity Research Methodologies
Ensuring the quality and safety of medicines is a global concern, necessitating the standardization and harmonization of research methodologies for impurities. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on impurities in new drug substances and products. chemass.si These guidelines set thresholds for the reporting, identification, and qualification of impurities.
As Bifendate is predominantly used in China, the standards set by the Chinese Pharmacopoeia (ChP) are of particular importance. reach24h.com The ChP provides specific guidelines on various aspects of drug quality, including the analysis of impurities. reach24h.com For generic drugs entering the Chinese market, adherence to the stringent standards of the ChP for impurities is a key consideration. raps.org
There is a continuous need for the global harmonization of these standards to ensure that impurity research is conducted with the same level of rigor across different regions. This includes standardizing the methodologies for forced degradation studies, the validation of analytical methods, and the approaches for setting impurity limits. chemass.si A harmonized approach facilitates the sharing of data and regulatory acceptance across different markets, ultimately contributing to the global supply of safe and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
